3-Amino-4-(3'-iodo-2-biphenylyl)butyric Acid
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Overview
Description
3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid is a complex organic compound with a unique structure that includes an amino group, an iodo-substituted biphenyl group, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The iodo group can be introduced through electrophilic iodination of the biphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, yielding a biphenyl derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce biphenyl derivatives .
Scientific Research Applications
3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the biphenyl and iodo groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-phenylbutyric acid: Similar to phenibut but with different substituents on the phenyl ring.
Uniqueness
The presence of the iodo group in 3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid makes it unique compared to similar compounds. This iodo group can participate in specific interactions, such as halogen bonding, which can enhance its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C16H16INO2 |
---|---|
Molecular Weight |
381.21 g/mol |
IUPAC Name |
3-amino-4-[2-(3-iodophenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H16INO2/c17-13-6-3-5-11(8-13)15-7-2-1-4-12(15)9-14(18)10-16(19)20/h1-8,14H,9-10,18H2,(H,19,20) |
InChI Key |
RVXXZDWPDPATTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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